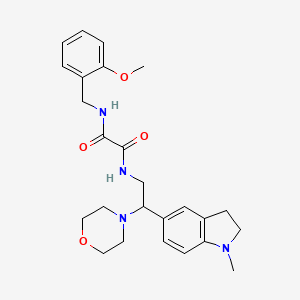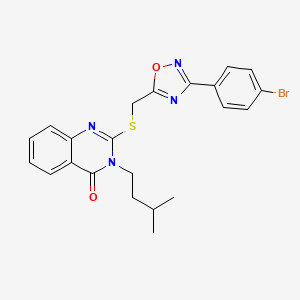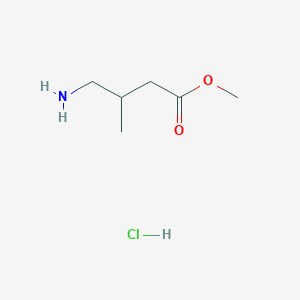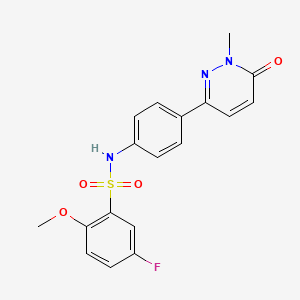
5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Oxadiazole derivatives have been explored for their corrosion inhibition properties, particularly for protecting metals such as mild steel in corrosive environments. For example, a study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid, revealing their potential as protective agents against metal corrosion. The study utilized gravimetric, electrochemical, and SEM methods to demonstrate the formation of protective layers on metal surfaces, supported by Langmuir adsorption isotherm analysis (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Applications
Oxadiazole derivatives have been synthesized and characterized for their potential antimicrobial and antifungal activities. A notable example includes the work by Pandya et al. (2019), which synthesized a library of oxadiazole derivatives and assessed their in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds demonstrated superior activity compared to standard drugs, highlighting their potential in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Anticancer Research
The anticancer potential of oxadiazole derivatives has also been a focus of research, with studies investigating their effects on various cancer cell lines. Özdemir et al. (2017) synthesized new oxadiazole, thiadiazole, and triazole derivatives and evaluated their anticancer effects, particularly targeting matrix metalloproteinases (MMPs) involved in tumor progression. Certain derivatives exhibited promising cytotoxic effects and were identified as effective MMP-9 inhibitors, suggesting a role in cancer treatment (Özdemir et al., 2017).
Material Science and Chemistry
In the realm of material science and chemistry, oxadiazole derivatives are explored for their unique properties and applications. For instance, the synthesis and characterization of oxadiazole compounds for controlling mild steel dissolution in corrosive environments highlight their significance beyond biological applications. Studies like those conducted by Kalia et al. (2020) combine experimental approaches with computational simulations to understand the mechanisms of action and enhance the effectiveness of these derivatives (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-12-17(21-23-24(12)10-13-5-3-2-4-6-13)18-20-19(27-22-18)14-7-8-15-16(9-14)26-11-25-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAAXKWYUFVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)



![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
![1,3-Dimethyl-6-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2454513.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)




![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

